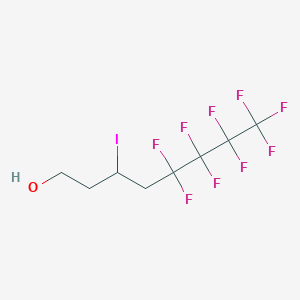

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol

Description

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol is a fluorinated alcohol derivative with a unique structure featuring nine fluorine atoms at positions 5–8 and an iodine atom at position 2. Its synthesis typically involves iodination of the parent alcohol, 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol (CAS 3792-02-7), which is commercially available with 99% purity and produced on a pilot/medium (PM) scale .

Properties

IUPAC Name |

5,5,6,6,7,7,8,8,8-nonafluoro-3-iodooctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F9IO/c9-5(10,3-4(18)1-2-19)6(11,12)7(13,14)8(15,16)17/h4,19H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUKLHKMFFSKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895251 | |

| Record name | 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109574-81-4 | |

| Record name | 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol typically involves the iodination of a fluorinated alcohol precursor. One common method includes the reaction of 5,5,6,6,7,7,8,8,8-nonafluorooctanol with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of fluorinated amines or thiols.

Oxidation: Formation of fluorinated aldehydes or ketones.

Reduction: Formation of nonafluorooctane.

Scientific Research Applications

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.

Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging.

Industry: Utilized in the production of specialty polymers and surfactants

Mechanism of Action

The mechanism of action of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol is primarily influenced by its fluorine and iodine atoms. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to interact with lipid membranes. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

(a) 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol (CAS 16083-62-8)

- Structure : Contains 12 fluorine atoms, a trifluoromethyl group, and iodine at position 2.

- Key Differences: Higher fluorine content enhances hydrophobicity and thermal stability.

- Applications : Specialized fluorinated surfactants or catalysts.

(b) Other Iodinated Pyo Compounds

- Activity : Iodination of Pyo compounds (e.g., pyocyanin derivatives) increases antibiotic potency against S. aureus by 2–4-fold, as shown in serial dilution assays .

Fluorinated Alcohols with Reduced Halogenation

(a) 7,7,8,8,8-Pentafluorooctan-1-ol (CAS 161981-34-6)

- Structure : Five fluorine atoms at positions 7–6.

- Properties : Lower molecular weight (220.18 vs. ~420 for the target compound), reduced hydrophobicity (XLogP3 = 3.3), and higher flexibility due to fewer fluorine atoms .

- Applications : Solvent or intermediate in less demanding fluorochemical processes.

(b) 3,3,4,4,5,5,6,6,6-Nonafluorohexan-1-ol (CAS 2043-47-2)

- Structure : Shorter carbon chain (C6 vs. C8) with fluorine atoms at positions 3–4.

- Properties : Lower boiling point and viscosity compared to the target compound, making it suitable for volatile formulations .

Research Insights and Industrial Relevance

- Synthetic Utility: The iodination of 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol introduces a reactive site (C–I bond) for nucleophilic substitution, enabling further functionalization (e.g., C–C or C–heteroatom bond formation) .

- Market Availability : Both the parent alcohol and iodinated derivative are supplied by major platforms like ECHEMI and Otto Chemie, with bulk packaging (25 kg drums) and customization options .

Biological Activity

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol (CAS Number: 109574-81-4) is a fluorinated alcohol with notable chemical properties due to its unique structure. The presence of multiple fluorine atoms contributes to its lipophilicity and potential biological activity. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C8H8F9IO

- Molecular Weight : 418.039 g/mol

- LogP : 4.0307 (indicating significant lipophilicity)

These properties suggest that the compound may interact with biological membranes and influence various physiological processes.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. It is essential to understand its mechanisms and effects on different biological systems.

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially altering membrane fluidity and affecting membrane-bound proteins.

- Receptor Modulation : Preliminary studies suggest that fluorinated compounds can modulate receptor activities due to their unique electronic properties.

Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of various fluorinated compounds on human hepatocytes. The results indicated that at concentrations of 500 mg/L and 1000 mg/L, significant cytotoxicity was observed with an IC50 value of approximately 368.2 mg/L for primary neurons and 403.1 mg/L for hepatocytes . This suggests that while there is some cytotoxic potential in high concentrations, further research is needed to establish safety profiles.

Study 2: Pharmacological Potential

Research has shown that fluorinated compounds can exhibit unique pharmacological properties. For instance, a related study demonstrated that similar fluorinated alcohols could act as selective modulators for certain receptors involved in neurotransmission . This opens avenues for exploring the use of this compound in neuropharmacology.

Data Table: Summary of Biological Activities

| Property | Value/Description |

|---|---|

| Molecular Weight | 418.039 g/mol |

| LogP | 4.0307 |

| IC50 (Primary Neurons) | 368.2 mg/L |

| IC50 (Hepatocytes) | 403.1 mg/L |

| Cytotoxic Concentration | Significant at >500 mg/L |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves fluorinated alkyl iodides reacting with alcohols under controlled conditions. Key parameters include:

- Catalysts : Palladium or copper catalysts for C-I bond activation .

- Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Temperature : 60–80°C to balance reaction rate and byproduct formation.

- Purification : Fractional distillation or preparative HPLC to isolate the compound (>97% purity) .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 70 | 65 | 98 |

| CuI | THF | 60 | 52 | 95 |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ¹H/¹⁹F NMR : Look for characteristic splits:

- ¹H NMR : Hydroxyl proton at δ 3.8–4.2 ppm (broad singlet) .

- ¹⁹F NMR : Nine equivalent CF₂/CF₃ groups between δ -75 to -85 ppm .

- Mass Spectrometry : High-resolution MS should show [M-H]⁻ peak at m/z 554.03 (calc. 554.03) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodology :

- Light Sensitivity : Store in amber vials to prevent C-I bond photolysis .

- Moisture : Use anhydrous solvents and molecular sieves to avoid hydroxyl group hydrolysis.

- Temperature : -20°C under inert gas (N₂/Ar) to suppress degradation .

Advanced Research Questions

Q. How does the iodine atom influence regioselectivity in substitution reactions involving this compound?

- Mechanistic Insight :

- The C-I bond is highly polarized, making it susceptible to nucleophilic substitution (SN2). Fluorine’s electron-withdrawing effect stabilizes transition states, favoring retention of configuration .

- Example : Reaction with NaN₃ yields 3-azido derivatives with >90% stereochemical fidelity .

Q. How should researchers resolve contradictions in reported reactivity (e.g., conflicting oxidation outcomes)?

- Methodology :

- Control Experiments : Vary oxidizing agents (e.g., KMnO₄ vs. CrO₃) to isolate variables.

- Kinetic Analysis : Monitor reaction progress via in-situ IR to detect intermediates.

- Case Study : Oxidation with KMnO₄ yields ketones, while CrO₃ forms carboxylic acids due to over-oxidation .

Q. What computational methods predict the environmental persistence of this compound?

- Methodology :

- DFT Calculations : Simulate C-F bond dissociation energies (BDEs) to estimate half-life.

- QSAR Models : Correlate logP values (predicted ~4.2) with bioaccumulation potential .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Predicted logP | 4.2 | [5] |

| C-F BDE (kcal/mol) | 116–122 | [1] |

| Hydrolysis Half-life | >1 year (pH 7) | [5] |

Methodological Recommendations

-

Experimental Design :

-

Environmental Impact Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.